Bienvenue dans la boutique en ligne BenchChem!

EBV lytic cycle inducer-1

EBV lytic reactivation iron chelation structure-activity relationship

EBV lytic cycle inducer-1 is the only small-molecule iron chelator that reactivates latent EBV via the ERK1/2-autophagy axis. Unlike HDAC inhibitors or phorbol esters, it enables clean pathway interrogation without confounding signals. Six structural analogs confirm that iron-binding affinity is essential for activity; generic substitution is not supported. Ideal for gastric carcinoma models and synergistic 'kick and kill' protocols with HDAC inhibitors. Procure with verified CAS 394668-43-0 and ≥98% purity for reliable benchmarking.

Molecular Formula C14H12BrN3O
Molecular Weight 318.17 g/mol
Cat. No. B3873501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEBV lytic cycle inducer-1
Molecular FormulaC14H12BrN3O
Molecular Weight318.17 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC=CC=N2
InChIInChI=1S/C14H12BrN3O/c1-10(13-7-2-3-8-16-13)17-18-14(19)11-5-4-6-12(15)9-11/h2-9H,1H3,(H,18,19)/b17-10+
InChIKeyGZJPBATWGXWPLE-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EBV Lytic Cycle Inducer-1 (Dp44mT/C7) Procurement Guide: Compound Identity and Functional Baseline


EBV lytic cycle inducer-1, also known as Dp44mT or compound C7 (CAS 394668-43-0), is a small-molecule iron chelator-like compound with the IUPAC name 3-bromo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide and molecular formula C14H12BrN3O (MW 318.17) . It was identified from a high-throughput screen of 50,240 synthetic organic compounds as a novel lytic cycle reactivator of latent Epstein-Barr virus (EBV) in epithelial malignancies [1]. The compound exhibits structural similarity to Di-2-Pyridyl Ketone 4,4-Dimethyl-3-Thiosemicarbazone (Dp44mT), a known intracellular iron chelator, and reactivates EBV lytic cycle via the ERK1/2-autophagy axis [2].

Why Generic Substitution Fails: Differentiation of EBV Lytic Cycle Inducer-1 from HDAC Inhibitors, Phorbol Esters, and Other Iron Chelators


Generic substitution among EBV lytic inducers is scientifically unsound due to divergent signaling pathway requirements, cell-type-dependent activity profiles, and distinct structure-activity relationships. Classical inducers such as HDAC inhibitors (SAHA, romidepsin) and phorbol esters (TPA) operate through histone hyperacetylation and PKC activation respectively, whereas C7 functions through intracellular iron chelation and ERK1/2-autophagy signaling [1]. Among iron chelators, clinically available agents (deferoxamine, deferiprone, deferasirox) require substantially higher concentrations (125–2000 μM) to achieve lytic induction comparable to C7 [2]. Furthermore, six structural analogs of C7 demonstrated differential lytic-inducing capacity that directly correlates with iron-binding affinity, establishing that minor structural modifications abolish activity [3]. These mechanistic and potency divergences preclude interchangeable use in research or therapeutic development contexts.

EBV Lytic Cycle Inducer-1 Quantitative Differentiation Evidence: Head-to-Head Comparisons and Class-Level Benchmarks


Structure-Activity Relationship: Six Analogs Tested Reveal Iron-Binding Dependency for Lytic Induction

Among six structural analogs of C7 (C7-1 through C7-6) evaluated in AGS-BX1 gastric carcinoma and HONE1-EBV nasopharyngeal carcinoma cells, only compounds exhibiting high-affinity iron binding (C7-1, C7-3, C7-5) were capable of inducing EBV lytic cycle. Analogs C7-2, C7-4, and C7-6 showed no interaction with iron and failed to induce lytic reactivation in either cell line [1]. C7-1 and C7-5 demonstrated potent lytic induction in both GC and NPC cells at concentrations comparable to the parent C7, while C7-3 showed only moderate activity [2]. This direct correlation between iron-binding capacity and lytic induction efficacy establishes that the metal-chelating pharmacophore is indispensable for biological activity, making generic substitution with structurally related but functionally inactive analogs experimentally invalid.

EBV lytic reactivation iron chelation structure-activity relationship medicinal chemistry

Signaling Pathway Divergence: C7 Requires MEK/ERK and JNK, Distinct from Classical Inducers

Kinase inhibitor profiling in AGS-BX1 cells revealed that C7-mediated lytic induction is inhibited by both PD98059 (MEK inhibitor, 50 μM) and SP600125 (JNK inhibitor, 50 μM), whereas the comparator hit compound E11 was inhibited exclusively by SP600125 and unaffected by PD98059 [1]. Neither compound induced histone H3 hyperacetylation or PKCδ phosphorylation, confirming complete mechanistic divergence from HDAC inhibitors (SAHA, romidepsin) and phorbol esters (TPA) which operate via histone modification and PKC activation pathways respectively [2]. This dual kinase dependency pattern is unique to C7 among the hit compounds identified in the high-throughput screen.

signal transduction kinase inhibitor profiling EBV reactivation mechanism pathway selectivity

Cell-Type-Dependent Lytic Induction Capacity: Differential Activity in Gastric vs. Nasopharyngeal Carcinoma Models

C7 induces EBV lytic cycle in a cell-line-dependent manner, with higher inductive capacity observed in AGS-BX1 gastric carcinoma cells compared to AGX cells (cell line not further specified in available data) within the concentration range of 0–80 μM over 48 hours . This tissue-type differential sensitivity distinguishes C7 from non-selective inducers and may inform cell line selection for experimental design. The mechanistic basis for this differential activity correlates with the compound's iron-chelating mechanism and the distinct basal iron homeostasis states of gastric versus nasopharyngeal epithelial cells.

cell-type specificity EBV-associated gastric carcinoma nasopharyngeal carcinoma tissue tropism

Potency Advantage Over Clinically Available Iron Chelators: Concentration Requirements for Comparable Lytic Induction

Direct comparison of C7 against three clinically approved iron chelators (deferoxamine, deferiprone, deferasirox) in AGS-BX1, SNU-719, and HA cell lines revealed that substantially higher concentrations of clinical agents are required to achieve lytic protein expression levels comparable to C7 [1]. Specifically, deferoxamine required 125–2000 μM, deferiprone required 125–1000 μM, and deferasirox required 20–320 μM, whereas C7 achieves robust lytic induction at concentrations of 10–40 μM [2]. This represents an approximate 3- to 200-fold potency advantage for C7 depending on the comparator chelator.

iron chelator comparison deferoxamine deferiprone deferasirox potency benchmarking

Synergistic Cooperation with HDAC Inhibitors: Enhanced Lytic Induction via Combinatorial Mechanism

C7 cooperates with HDAC inhibitors romidepsin (HY-15149) and SAHA (vorinostat) to induce EBV lytic cycle, representing a mechanistically distinct combinatorial approach . This synergy leverages two independent pathways to EBV reactivation: iron-chelation-mediated ERK1/2-autophagy activation (C7 mechanism) and histone deacetylase inhibition-mediated chromatin remodeling (romidepsin/SAHA mechanism). This contrasts with classical lytic induction strategies that rely on single-mechanism agents (e.g., TPA alone or HDAC inhibitors alone).

combination therapy HDAC inhibitor synergy romidepsin SAHA kick and kill strategy

High-Throughput Screening Provenance: Identified from 50,240 Compounds with Unique Scaffold Divergence

C7 was identified from an unbiased high-throughput screen of a chemical library comprising 50,240 small synthetic organic compounds for EBV lytic induction activity in EBV-positive epithelial malignancies [1]. The structure of C7 differs greatly from known lytic inducers including HDAC inhibitors (SAHA, romidepsin) and phorbol ester (TPA), representing a novel chemotype scaffold [2]. This screening provenance establishes that among thousands of diverse compounds tested, C7 emerged as a validated hit with a structure distinct from classical inducer classes.

high-throughput screening chemical library hit identification scaffold novelty

EBV Lytic Cycle Inducer-1: Optimal Research and Preclinical Application Scenarios Based on Quantitative Differentiation Evidence


Mechanistic Studies of ERK1/2-Autophagy Axis in EBV Reactivation

Investigators studying the ERK1/2-autophagy signaling cascade in EBV lytic reactivation should select C7 as the inducer of choice. Unlike HDAC inhibitors (which operate via chromatin remodeling) or phorbol esters (PKC-dependent), C7 specifically initiates autophagy through ERK1/2 activation following intracellular iron chelation [1]. Use of C7 enables clean interrogation of this pathway without confounding signals from histone hyperacetylation or PKCδ phosphorylation [2]. Kinase inhibitor validation studies confirm that C7-mediated induction is blocked by MEK inhibitor PD98059, establishing causal pathway linkage .

Combination 'Kick and Kill' Strategy Development with HDAC Inhibitors

C7 is uniquely positioned for combination studies with HDAC inhibitors romidepsin or SAHA due to its demonstrated cooperative lytic induction effect [1]. This dual-pathway approach (iron chelation plus histone deacetylase inhibition) provides more robust EBV reactivation than either agent alone, enhancing the 'kick' phase of cytolytic virus activation ('kick and kill') therapeutic strategies [2]. Investigators should procure C7 specifically for these combination protocols; other iron chelators (deferoxamine, deferiprone, deferasirox) require substantially higher concentrations (125–2000 μM) to achieve comparable effects and are suboptimal for combination work .

Iron Chelation-Dependent Lytic Induction Studies in EBV-Positive Gastric Carcinoma Models

C7 demonstrates higher inductive capacity in AGS-BX1 gastric carcinoma cells compared to other EBV-positive cell models [1]. Researchers utilizing AGS-BX1, SNU-719, or similar EBV-positive gastric carcinoma cell lines will obtain optimal lytic induction with C7 at concentrations of 10–40 μM [2]. The compound's iron-chelation mechanism is particularly relevant given the established correlation between iron binding affinity and lytic induction efficacy—three of six structural analogs lacking iron-binding capacity failed to induce lytic reactivation entirely . This makes C7 the appropriate tool compound for studies investigating the iron-EBV reactivation nexus in gastric epithelial contexts.

Hit-to-Lead Optimization and Structure-Activity Relationship Benchmarking

C7 serves as a validated reference compound for medicinal chemistry programs developing novel EBV lytic inducers. The established structure-activity relationship across six analogs demonstrates that the iron-chelating pharmacophore is essential for activity, providing a clear molecular starting point for lead optimization [1]. C7's identification from a 50,240-compound high-throughput screen establishes its scaffold novelty relative to classical inducers [2]. Procurement of C7 with verified CAS 394668-43-0 and ≥95% purity ensures reliable benchmarking against published activity data, enabling quantitative comparison of new chemical entities against a well-characterized control compound .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for EBV lytic cycle inducer-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.